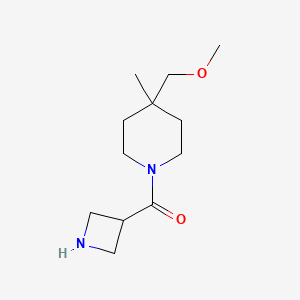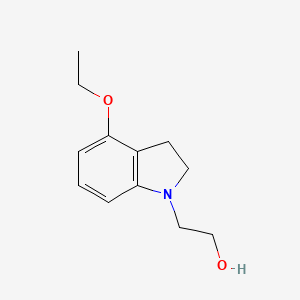
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone, or AZ-MPMP, is an organic compound that can be used for a variety of scientific and medical purposes. It is a cyclic amine with a piperidine moiety, and is a derivative of azetidine. This compound has a variety of applications in scientific research, including the synthesis of other compounds, drug delivery, and biochemical and physiological research.
Aplicaciones Científicas De Investigación
Life Science Research
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone: is utilized in life science research for its potential biological activity. It’s a compound that can be used in the synthesis of various biologically active molecules. In life sciences, it may be involved in the study of cell biology, molecular genetics, or biochemistry, particularly in understanding the interaction between small molecules and biological systems .
Material Science
In material science, this compound could be explored for the development of new materials with unique properties, such as smart materials that respond to environmental stimuli or high-strength materials for industrial applications. Its molecular structure could contribute to the design of polymers or nanomaterials .
Chemical Synthesis
This compound plays a significant role in chemical synthesis as a building block for creating complex molecules. It can be used in various synthetic pathways, including the synthesis of pharmaceuticals or agrochemicals. Its reactivity and stability under different conditions make it a valuable asset in synthetic organic chemistry .
Chromatography
In chromatography, Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone could be used as a standard or reference compound to help identify and quantify other substances within a sample. It might also be used in method development for separating compounds in complex mixtures .
Analytical Research
Analytical research may leverage this compound in the development of new analytical techniques or in the improvement of existing methods. It could serve as a calibration standard in mass spectrometry or as a reagent in chemical assays .
Therapeutic Applications
The structure of this compound suggests potential therapeutic applications. Derivatives of similar compounds have shown a range of biological activities, including antibacterial, antifungal, and antitumor effects. Therefore, it could be a precursor in the synthesis of new drugs with these properties .
Propiedades
IUPAC Name |
azetidin-3-yl-[4-(methoxymethyl)-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXRMSTGZKBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CNC2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-3-oxopropanenitrile](/img/structure/B1477208.png)

![9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477210.png)

![1-Oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1477213.png)
![8-(Piperidin-4-yl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477214.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![Piperidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1477219.png)
![3-Oxo-3-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propanenitrile](/img/structure/B1477220.png)
![5-(3-aminopropyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477222.png)
![5-(2-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477224.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)butanoic acid](/img/structure/B1477226.png)
![7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477229.png)